1-Phosphabicyclo[2.2.2]octane
Description
Contextualization of Bicyclic Phosphorus Compounds
Bicyclic phosphorus compounds are a class of molecules characterized by a phosphorus atom integrated into a rigid, two-ring system. This structural constraint imparts unique stereoelectronic properties not typically observed in more flexible acyclic or monocyclic analogues. iucr.org The bicyclo[2.2.2]octane cage is a highly symmetrical and sterically demanding framework. When a phosphorus atom occupies a bridgehead position, as in 1-phosphabicyclo[2.2.2]octane, the geometry around the phosphorus center becomes fixed. This rigidity influences the bond angles, the hybridization of the phosphorus lone pair, and consequently, its reactivity and ability to coordinate to metal centers. arkat-usa.org
These compounds can be broadly categorized based on the oxidation state and bonding environment of the phosphorus atom, including phosphines, phosphine (B1218219) oxides, phosphites, and phosphates. ontosight.aiacs.orgwikipedia.org While bicyclic phosphates and phosphites have been studied for their biological activity and role in materials, the trivalent phosphines, such as this compound, are particularly notable as ligands in organometallic chemistry and catalysis due to the specific steric and electronic profile of the phosphorus donor atom. arkat-usa.orgcymitquimica.com The unique structure of these compounds makes them valuable subjects for probing fundamental chemical principles and for designing molecules with targeted functions. acs.org
Evolution and Significance of this compound and its Derivatives
The study of this compound and its derivatives dates back several decades, with early work focusing on their synthesis and the characterization of their fundamental properties. acs.orgacs.org Derivatives of the core structure were first synthesized in the 1960s and subsequently found applications as pesticides, fungicides, and fire retardants. tandfonline.com The caged structure of related trioxa-derivatives contributes to their effectiveness as flame retardants by promoting char formation at high temperatures. biosynth.com
The significance of this framework has evolved considerably, with modern research heavily focused on its application in coordination chemistry and catalysis. ontosight.aiontosight.ai The constrained geometry of the this compound cage makes it an excellent building block for creating specialized phosphine ligands. A notable advancement is the development of 1-phospha-4-silabicyclo[2.2.2]octane derivatives, known as "SMAPs" (silicon-constrained monodentate alkylphosphines). arkat-usa.org These ligands possess a unique feature: a site for functionalization at the silicon atom, which is positioned opposite the phosphorus lone pair. This allows for the electronic properties of the ligand to be fine-tuned without altering the steric environment around the phosphorus atom, a highly desirable trait in catalyst design. arkat-usa.org The steric and electronic features of these ligands have established their importance in the development of robust and efficient transition metal catalysts. arkat-usa.org
Scope of Academic Inquiry into this compound Chemistry
Academic research into the chemistry of this compound is multifaceted, spanning several key areas:
Synthesis and Functionalization: A primary focus is the development of synthetic routes to the parent compound and its derivatives. This includes multi-step syntheses from simple precursors and the creation of functionalized analogues, such as the SMAP ligands, where substituents can be systematically varied to modulate properties. arkat-usa.orgacs.orgtandfonline.com
Structural and Electronic Characterization: Researchers employ a range of techniques, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational methods like Density Functional Theory (DFT), to gain a deep understanding of the molecular structure and electronic nature of these compounds. iucr.orgarkat-usa.orgacs.org These studies have quantified the unique bond angles and the electronic donor power of the phosphorus atom.
Coordination Chemistry: A significant area of investigation is the use of this compound derivatives as ligands for transition metals. tandfonline.com Studies explore the synthesis, structure, and bonding of the resulting metal complexes, providing insight into the ligand's influence on the metal center. iucr.org
Catalysis: The development of homogeneous catalysts is a major application-driven goal. The metal complexes of these phosphine ligands are tested in various catalytic reactions, where the unique steric and electronic properties of the ligand can lead to enhanced activity and selectivity. arkat-usa.org
Mechanistic Probes: The rigid framework of these molecules makes them ideal tools for studying chemical reaction mechanisms. For instance, the constrained geometry of related bicyclic phosphinates and phosphates has been used to probe the transition states of hydrolysis reactions, providing insights that are difficult to obtain with flexible systems. acs.org
The following tables provide detailed research findings on the structural and electronic properties of these compounds.
Table 1: Selected Structural Parameters of 1-Phospha-4-silabicyclo[2.2.2]octane (Ph-SMAP) and its BH₃ Adduct This table presents key bond angles and distances determined by X-ray crystallography, illustrating the structural changes upon coordination.
| Parameter | Free Phosphine (Ph-SMAP) | BH₃ Adduct |
| Avg. C–P–C Angle | 100.9° | 104.2° |
| P···Si Distance | 3.105 Å | 3.031 Å |
| P–B Distance | N/A | 1.922(2) Å |
| Data sourced from Ochida, A., & Sawamura, M. (2006). arkat-usa.org |
Table 2: Comparison of Calculated Electronic Properties of Various Phosphine Ligands This table compares the minimum electrostatic potential (Vmin) on the phosphorus lone pair, a theoretical measure of a phosphine's electron-donating ability. A more negative value indicates stronger donor power.
| Phosphine Ligand | Vmin (kcal·mol⁻¹) |
| Ph-SMAP (1-Phenyl-4-phospha-silabicyclo[2.2.2]octane) | -43.14 |
| Me₃P (Trimethylphosphine) | -40.6 |
| Et₃P (Triethylphosphine) | -45.0 |
| PhMe₂P (Phenyldimethylphosphine) | -33.9 |
| 13 (4-Phenyl-1-phosphabicyclo[2.2.2]octane) | -29.4 |
| Data sourced from Ochida, A., & Sawamura, M. (2006). arkat-usa.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
280-35-3 |
|---|---|
Molecular Formula |
C7H13P |
Molecular Weight |
128.15 g/mol |
IUPAC Name |
1-phosphabicyclo[2.2.2]octane |
InChI |
InChI=1S/C7H13P/c1-4-8-5-2-7(1)3-6-8/h7H,1-6H2 |
InChI Key |
IULZBXLBACXECC-UHFFFAOYSA-N |
Canonical SMILES |
C1CP2CCC1CC2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phosphabicyclo 2.2.2 Octane and Its Substituted Analogs
Established Synthetic Pathways to the Bicyclic Skeleton
The construction of the fundamental 1-phosphabicyclo[2.2.2]octane framework is a key challenge, and several methodologies have been established for this purpose.
Synthesis of this compound Core Structures
The synthesis of the this compound core often involves cyclization reactions. vulcanchem.com One approach involves the synthesis of the corresponding phosphine (B1218219) oxide, 1-oxo-1-phosphabicyclo[2.2.2]octane, which can then be reduced to the desired phosphine. acs.org The synthesis of the oxide has been accomplished through a multi-step sequence starting from hypophosphorous acid. acs.org However, the reduction of the phosphine oxide to the free phosphine can be challenging. arkat-usa.org
Another strategy involves intramolecular cyclization. For instance, heating (1R,3S)-[1,2,2-trimethyl-3-(phosphinomethyl)cyclopentyl]methyl methanesulfonate, derived from (1R,3S)-camphoric acid, leads to the formation of an asymmetric bicyclic secondary phosphine, (1R,4S,6R)-5,5,6-trimethyl-2-phosphabicyclo[2.2.2]octane, via a skeletal rearrangement. cardiff.ac.ukresearchgate.net This cyclization occurs with high stereoselectivity. cardiff.ac.uk
The Diels-Alder reaction also provides a pathway to related structures. For example, the reaction of 1-phenyl-1,2-dihydrophosphinine oxide with dienophiles can yield phosphabicyclo[2.2.2]octene derivatives. mdpi.com
Synthesis of Phosphabicyclo[2.2.2]octane Derivatives with Heteroatoms (e.g., O, N, Si) at Bridgehead Positions
The introduction of heteroatoms into the bicyclic framework, particularly at the bridgehead positions, significantly modifies the properties of the resulting compounds.
Oxygen-Containing Derivatives: 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane and its derivatives are a well-studied class of compounds. The synthesis of 4-methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane can be achieved by reacting 2-(hydroxymethyl)-2-methylpropane-1,3-diol with phosphorus trichloride (B1173362) in the presence of a base like sodium hydride. iucr.org Similarly, 2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane-4-methanol (PEPA) is synthesized from pentaerythritol (B129877) and phosphorous oxychloride. nih.gov These caged phosphites are useful in coordination chemistry and as flame retardants. nih.govresearchgate.net A series of novel 4-[(substituted phenoxyacetoxy)methyl]-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane-1-ones have also been synthesized. researchgate.net
Nitrogen-Containing Derivatives: The synthesis of aza-phosphabicyclo[2.2.2]octanes has also been explored. google.com For example, 2,6,7-Triaza-1-phosphabicyclo[2.2.2]octane derivatives have been studied for their potential in coordination chemistry and medicinal applications. ontosight.ai The synthesis of these compounds can involve multi-step reactions to form the phosphorus-nitrogen-oxygen heterocycle. ontosight.ai
Silicon-Containing Derivatives: A notable class of derivatives are the 1-phospha-4-silabicyclo[2.2.2]octanes (SMAPs). arkat-usa.org The synthesis of the parent compound, 4-phenyl-1-phospha-4-silabicyclo[2.2.2]octane (Ph-SMAP), has been reported. arkat-usa.org These compounds feature phosphorus and silicon atoms at the bridgehead positions, which imparts unique electronic and steric properties. arkat-usa.org
| Heteroatom | Example Compound | Synthetic Precursors | Reference(s) |
| Oxygen | 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane | 2-(Hydroxymethyl)-2-methylpropane-1,3-diol, Phosphorus trichloride | iucr.org |
| Oxygen | 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-methanol (PEPA) | Pentaerythritol, Phosphorous oxychloride | nih.gov |
| Nitrogen | 2,6,7-Triaza-1-phosphabicyclo[2.2.2]octane derivatives | Multi-step reactions involving phosphorus-nitrogen-oxygen heterocycle formation | ontosight.aiontosight.ai |
| Silicon | 4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane (Ph-SMAP) | Not detailed in provided search results | arkat-usa.org |
Advanced Strategies for Derivatization and Functionalization
Beyond the synthesis of the core bicyclic structure, significant effort has been directed towards the introduction of various functional groups to tune the properties of these phosphines.
Introduction of Substituents via Post-Cyclization Modifications
A powerful strategy for creating a library of derivatives is the modification of the pre-formed bicyclic skeleton. arkat-usa.org For instance, the 1-phospha-4-silabicyclo[2.2.2]octane (SMAP) framework allows for functionalization at the silicon bridgehead. arkat-usa.org The parent compound, 4-phenyl-phospha-4-silabicyclo[2.2.2]octane (Ph-SMAP), can undergo Si-Ph bond cleavage, enabling the introduction of various substituents. arkat-usa.org This allows for the electronic tuning of the trialkylphosphine ligand. arkat-usa.org Similarly, the secondary phosphine (1R,4S,6R)-5,5,6-trimethyl-2-phosphabicyclo[2.2.2]octane can be derivatized. For example, its borane (B79455) adduct reacts with α,α′-dichloro-ortho-xylene to yield a bidentate derivative. cardiff.ac.uk
Stereoselective Synthesis of Chiral this compound Derivatives
The development of chiral phosphines is crucial for their application in asymmetric catalysis. researchgate.netnih.gov Several approaches to the stereoselective synthesis of chiral this compound derivatives have been reported.
One notable method involves a skeletal rearrangement during cyclization. The synthesis of (1R,4S,6R)-5,5,6-trimethyl-2-phosphabicyclo[2.2.2]octane from (1R,3S)-camphoric acid proceeds with high stereoselectivity, creating two new stereogenic carbon centers and a chiral phosphorus atom. cardiff.ac.ukresearchgate.net This demonstrates a powerful method for generating asymmetric bicyclic phosphines. cardiff.ac.uk
Another approach utilizes enzymatic desymmetrization. This has been used to obtain optically active isoquinuclidine derivatives, which are structurally related azabicyclo[2.2.2]octanes, from prochiral diesters. thieme-connect.com While not a direct synthesis of a phosphabicyclo[2.2.2]octane, this highlights a potential strategy for creating chiral bicyclic scaffolds.
| Chiral Synthesis Strategy | Starting Material | Chiral Product | Key Features | Reference(s) |
| Skeletal Rearrangement | (1R,3S)-camphoric acid derivative | (1R,4S,6R)-5,5,6-trimethyl-2-phosphabicyclo[2.2.2]octane | High stereoselectivity, creates three chiral centers | cardiff.ac.ukresearchgate.net |
| Enzymatic Desymmetrization | Prochiral diester (isoquinuclidine precursor) | Optically active isoquinuclidine | One-step synthesis of a chiral bicyclic core | thieme-connect.com |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. royalsocietypublishing.org While specific "green" syntheses for this compound are not extensively detailed in the provided search results, some related methodologies point towards more sustainable practices.
For instance, the use of safer alternatives to hazardous reagents is a key principle of green chemistry. chemistryviews.org The synthesis of dioxaphosphabicyclo[2.2.2]octanes from tris(hydroxymethyl)phosphine (B1196123) (THP), which can be generated in situ from the low-cost and safer tetrakis(hydroxymethyl)phosphonium (B1206150) chloride (THPC), represents a move in this direction. chemistryviews.org
Furthermore, the development of catalytic methods for phosphine synthesis is a significant area of green chemistry research. nih.govrasayanjournal.co.in While the direct application to this compound is not specified, the broader trend towards catalytic C-P bond formation reactions is relevant. organic-chemistry.org The use of microwave-assisted synthesis has also been shown to be effective in shortening reaction times for the synthesis of related phosphabicyclo[2.2.2]octene derivatives. mdpi.com The development of feasible green chemistry methods for the synthesis of organophosphorus compounds, like phosphonates, is an active area of research, with a focus on reducing waste and improving efficiency. sciencedaily.com
Synthesis of Oxidized Forms: Phosphine Oxides and Selenides of Bicyclic Compounds
The oxidation of this compound and its analogs to the corresponding phosphine oxides and selenides is a common transformation that allows for the modification of the electronic properties of the phosphorus atom. These oxidized forms are often stable, crystalline solids, facilitating their characterization and handling.
The synthesis of this compound 1-oxide has been reported, providing a key reference compound for studying the properties of this bicyclic system. acs.org The general approach to preparing phosphine oxides in this class involves the oxidation of the parent phosphine. For instance, the oxidation of related phosphabicyclo[2.2.2]octene frameworks can be achieved through various methods, including Diels-Alder reactions of dihydrophosphinine oxides with dienophiles. researchgate.net Microwave-assisted synthesis has also been shown to be an efficient method for preparing 2-phosphabicyclo[2.2.2]octene 2-oxides, significantly reducing reaction times. mdpi.com
A notable class of substituted analogs are the 1-phospha-4-silabicyclo[2.2.2]octane derivatives. The phosphine oxide of the parent this compound has been synthesized and studied in comparison to its silicon-containing counterparts. arkat-usa.org The introduction of a silicon atom at the bridgehead position influences the strain and electronic properties of the bicyclic cage. arkat-usa.org
The preparation of phosphine selenides of this compound and its analogs is typically achieved by the direct reaction of the corresponding phosphine with elemental selenium. arkat-usa.orgfu-berlin.de This reaction is often carried out by heating a mixture of the two reactants in a suitable solvent, such as deuterated benzene (B151609) or p-xylene (B151628), which also allows for in-situ monitoring of the reaction progress by NMR spectroscopy. arkat-usa.orgoup.com
For the 1-phospha-4-silabicyclo[2.2.2]octane (SMAP) series, a range of phosphine selenides with different substituents on the silicon-bound phenyl group have been synthesized. arkat-usa.org The one-bond phosphorus-selenium NMR coupling constant (¹J(³¹P,⁷⁷Se)) of these selenides provides valuable experimental data on the donor strength of the parent phosphine. arkat-usa.orgacs.org Generally, a smaller ¹J(³¹P,⁷⁷Se) value corresponds to a stronger electron-donating ability of the phosphine. arkat-usa.org
The synthesis of these oxidized derivatives is crucial for tuning the electronic and steric properties of the this compound core, expanding its utility in areas such as ligand design for catalysis.
Research Findings on Oxidized this compound Analogs
| Compound Name | Oxidized Form | Synthetic Method | Key Findings |
| This compound | Phosphine Oxide | Oxidation of the parent phosphine. | Serves as a fundamental bicyclic phosphine oxide for comparative studies. acs.org |
| 2-Phosphabicyclo[2.2.2]oct-5-ene derivatives | Phosphine Oxides | Diels-Alder reaction of 1,2-dihydrophosphinine oxides with dienophiles (e.g., N-phenyl maleimide). | The resulting phosphabicyclooctenes have a less strained framework compared to related phosphabicyclooctadienes. researchgate.net |
| 1-Phospha-4-silabicyclo[2.2.2]octane derivatives (SMAPs) | Phosphine Selenides | Heating a mixture of the phosphine and elemental selenium in C₆D₆. | The ¹J(³¹P,⁷⁷Se) values were measured to evaluate the electronic effect of substituents at the silicon bridgehead. arkat-usa.org |
| Hollow-shaped caged triarylphosphine | Phosphine Selenide | Heating the phosphine with selenium in p-xylene at 150 °C. | The ¹J(P–Se) coupling constant indicated the phosphine was less basic than conventional PPh₃-based ligands. oup.com |
Structural Elucidation and Conformational Analysis of 1 Phosphabicyclo 2.2.2 Octane Systems
High-Resolution X-ray Crystallographic Analysis
X-ray crystallography provides definitive proof of the molecular structure in the solid state, offering precise data on cage geometry, atomic coordinates, and the nature of interactions between molecules in the crystal lattice.
Analysis of related systems, such as 1-phospha-4-silabicyclo[2.2.2]octane derivatives, reveals that the bicyclic cage possesses a degree of flexibility, allowing for twisting motions that can result in chiral C3-symmetric conformations. arkat-usa.org The coordination of the phosphorus atom is typically trigonal pyramidal, with the lone pair of electrons directed away from the cage. Upon coordination to another atom, such as boron in a borane (B79455) complex, the geometry around the phosphorus atom changes, which is reflected in the alteration of bond angles within the cage. arkat-usa.org
The constrained nature of the bicyclic system imparts significant strain, which is evident in the internal bond angles. arkat-usa.org For instance, in an optimized structure of 4-phenyl-1-phosphabicyclo[2.2.2]octane, the average C–P–C angle is calculated to be 96.2°, a value considerably smaller than in less constrained phosphines. arkat-usa.org This deviation from the ideal tetrahedral angle is a direct consequence of the rigid cage framework.
In heteroatom-substituted analogues, these parameters vary. For 4-methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane, the O–P–O angles are in the range of 100.17–101.34°, while the P–O bond lengths are very similar, falling between 1.613 Å and 1.616 Å. nih.goviucr.org Upon coordination to a metal or other species, the angles around the phosphorus atom typically enlarge. For example, in a borane complex of a 1-phospha-4-silabicyclo[2.2.2]octane derivative, the average C–P–C angle increases from 100.9° in the free phosphine (B1218219) to 104.2°. arkat-usa.org
| Parameter | Value | Compound | Reference |
|---|---|---|---|
| C–P–C Angle (avg.) | 96.2° | 4-Phenyl-1-phosphabicyclo[2.2.2]octane (calculated) | arkat-usa.org |
| C–P–C Angle (avg.) | 100.9° | 4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane | arkat-usa.org |
| C–P–C Angle (avg.) | 104.2° | BH3 complex of 4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane | arkat-usa.org |
| O–P–O Angle | 100.17–101.34° | 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane | nih.goviucr.org |
| P–O Bond Length | 1.613–1.616 Å | 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane | nih.goviucr.org |
In the crystalline state, molecules of this compound derivatives are packed together through various non-covalent forces. The primary interactions are typically van der Waals forces. researchgate.netnih.gov In the crystal structure of a 1-phospha-4-silabicyclo[2.2.2]octane derivative, molecules form columnar stacks through these van der Waals contacts between adjacent cages. arkat-usa.org
Depending on the substituents, other specific interactions can play a significant role in the crystal packing. For instance, derivatives containing aromatic rings may exhibit C–H···π interactions. arkat-usa.org In cases where functional groups capable of hydrogen bonding are present, such as in 1-oxo-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane-4-carboxylate complexes, extensive O-H···O hydrogen bonding networks are observed, which link molecules into two-dimensional layers. These intermolecular interactions are crucial for modulating the solid-state properties of the compounds. chemrxiv.org
Spectroscopic Investigations for Structural Confirmation
Spectroscopic methods are indispensable for confirming the structure of this compound systems, particularly in the solution state, and for providing data that complements the findings from X-ray crystallography.
NMR spectroscopy is a powerful tool for the structural analysis of organophosphorus compounds.
³¹P NMR Spectroscopy : The ³¹P nucleus is NMR-active and provides a direct probe of the phosphorus atom's chemical environment. The chemical shift (δ) is highly sensitive to the coordination, oxidation state, and bonding of the phosphorus atom. For a derivative of 1-phospha-4-silabicyclo[2.2.2]octane, the ³¹P NMR signal appears at δ -59.2. arkat-usa.org In contrast, the oxidized derivatives of 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane show significantly different shifts, with the 1-oxide appearing at δ -7.4 and the 1-sulfide at δ 52.2. kyushu-u.ac.jp This wide range of chemical shifts is characteristic of phosphorus compounds and is a key diagnostic feature.
¹H NMR Spectroscopy : ¹H NMR spectra provide information about the proton environment in the molecule. In derivatives such as 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulfide, the cage methylene (B1212753) protons (CH₂O) appear as a doublet at δ 4.46 with a J-coupling of 6 Hz, indicating coupling to the phosphorus atom. kyushu-u.ac.jp The signals for substituents on the cage, like the ethyl group, can also be clearly resolved and assigned. kyushu-u.ac.jp
¹³C NMR Spectroscopy : ¹³C NMR spectroscopy reveals the carbon framework of the molecule. A key feature in the ¹³C NMR spectra of these compounds is the observation of coupling between the phosphorus and carbon atoms (J-coupling). These couplings can occur over multiple bonds and provide valuable structural information. For example, in 1-phospha-4-silabicyclo[2.2.2]octane derivatives, a four-bond coupling (⁴Jc-p) of 3.4–4.5 Hz is observed between the phosphorus atom and the ipso-carbon of a phenyl group attached to the silicon at the opposite bridgehead, demonstrating a long-range electronic interaction through the cage. arkat-usa.org Couplings over one, two, and three bonds (¹Jc-p, ²Jc-p, ³Jc-p) are also characteristic and aid in the unambiguous assignment of carbon signals. mdpi.com
| Nucleus | Parameter | Value | Compound | Reference |
|---|---|---|---|---|
| ³¹P | Chemical Shift (δ) | -59.2 ppm | 4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane | arkat-usa.org |
| ³¹P | Chemical Shift (δ) | -7.4 ppm | 4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide | kyushu-u.ac.jp |
| ³¹P | Chemical Shift (δ) | 52.2 ppm | 4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulfide | kyushu-u.ac.jp |
| ¹H | Chemical Shift (δ) and Coupling | 4.46 ppm (d, J = 6 Hz) | Cage CH₂O protons in 4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulfide | kyushu-u.ac.jp |
| ¹³C | Coupling Constant (⁴Jc-p) | 3.4–4.5 Hz | 1-Phospha-4-silabicyclo[2.2.2]octane derivatives | arkat-usa.org |
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. libretexts.org The IR spectrum of a this compound system is expected to be complex, but certain characteristic absorptions can be identified. The most prominent bands are typically due to the C-H stretching vibrations of the methylene groups in the bicyclic framework, which are expected in the 2850–3000 cm⁻¹ region. vscht.cz
For the derivative 4-methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane, absorptions have been reported at 2950 cm⁻¹ and 1380 cm⁻¹. researchgate.net The band at 2950 cm⁻¹ falls within the expected C-H stretching region. Other vibrational modes, such as CH₂ scissoring, twisting, and wagging, as well as vibrations of the P-C and C-C bonds that form the molecular skeleton, occur at lower frequencies in the fingerprint region (below 1500 cm⁻¹). researchgate.netsavemyexams.com For instance, in the analogous 1,4-diazabicyclo[2.2.2]octane, bands corresponding to CH₂ twisting and wagging, and skeletal modes are observed between 800 and 1350 cm⁻¹. researchgate.net These assignments provide a basis for interpreting the complex vibrational spectra of this compound systems.
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M•+). The mass-to-charge ratio (m/z) of this ion provides the exact molecular weight of the compound. For the parent compound, this compound (C7H13P), the molecular ion peak would be observed at an m/z corresponding to its molecular weight of 128.18.
The high-energy ionization process imparts significant energy to the molecular ion, causing it to be energetically unstable and prone to fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. The rigid bicyclo[2.2.2]octane cage dictates specific fragmentation pathways. The cleavage of bonds within the bicyclic framework is a primary route of decomposition. Common fragmentation patterns for alkanes involve the loss of small neutral molecules or radicals, and similar processes are expected for this system.
Key fragmentation pathways for the this compound molecular ion would likely involve the scission of C-C and C-P bonds. The loss of an ethylene molecule (C2H4, 28 Da) through a retro-Diels-Alder-type reaction is a plausible pathway for bicyclic systems. Another common fragmentation for phosphorus-containing compounds is the cleavage of bonds adjacent to the phosphorus atom. The stability of the resulting fragments, such as carbocations and phosphorus-containing ions, governs the relative abundance of the peaks observed in the mass spectrum. The base peak, which is the most intense peak in the spectrum, corresponds to the most stable fragment ion formed.
Table 1: Proposed Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 128 | [C7H13P]•+ (Molecular Ion) | - |
| 100 | [C5H9P]•+ | C2H4 (Ethylene) |
| 85 | [C4H6P]+ | C3H7• (Propyl radical) |
| 71 | [C3H4P]+ | C4H9• (Butyl radical) |
| 57 | [C4H9]+ | C3H4P• |
Conformational Dynamics and Strain Assessment
The unique, rigid structure of the this compound system imposes significant conformational constraints and inherent strain, which are fundamental to its chemical properties.
Analysis of Boat Conformations within the Bicyclic Rings
Unlike simple six-membered rings like cyclohexane, which overwhelmingly prefer a low-energy chair conformation, the rings within the bicyclo[2.2.2]octane framework are forced to adopt a higher-energy boat conformation. This is a direct consequence of the bicyclic structure where three six-membered rings are fused at the bridgehead atoms (phosphorus and the opposing carbon). This rigid arrangement prevents the ring-flipping necessary to achieve a chair form.
The boat conformation is characterized by four atoms lying in a plane, with the remaining two atoms (the "bow" and "stern") positioned on the same side of this plane. This arrangement leads to two primary sources of instability in monocyclic systems: torsional strain from eclipsing C-H bonds along the sides of the boat and steric strain between the "flagpole" hydrogens at the bow and stern. libretexts.orglibretexts.org In the this compound system, these strains are an inescapable feature of the molecular geometry. X-ray crystallographic studies of related derivatives, such as 4-methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane, have confirmed that the three six-membered rings within the structure maintain these distinct boat conformations. researchgate.net The molecule can exhibit some flexibility through twisting of the boat conformations toward a more stable twist-boat form, which slightly alleviates both flagpole interactions and torsional strain. libretexts.org
Table 2: Comparison of Torsional Angles in Ideal vs. Bicyclic Ring Conformations
| Conformation | Ideal Torsional Angle (Staggered) | Typical Torsional Angle in Boat Conformation |
|---|---|---|
| Chair | ~60° | 0° (Eclipsed) and ~60° |
| Boat (in Bicyclo[2.2.2]octane) | Not achievable | Forced into eclipsed or near-eclipsed arrangements |
Influence of Bicyclic Strain on Phosphorus Electronic Properties
The geometric constraints of the this compound cage result in significant ring strain. This strain is primarily composed of angle strain, where the internal bond angles deviate from the ideal tetrahedral angle of 109.5°, and torsional strain from eclipsed conformations. This inherent strain has a profound influence on the electronic properties of the bridgehead phosphorus atom.
Theoretical and experimental studies have shown that the strain within the cage directly modulates the hybridization of the phosphorus lone pair of electrons. arkat-usa.org In a typical, unstrained trialkylphosphine, the C-P-C bond angles are closer to the ideal tetrahedral angle, and the phosphorus lone pair resides in an orbital with significant p-character. However, in the this compound system, the C-P-C bond angles are compressed due to the rigid framework. To accommodate this geometric constraint, the phosphorus atom rehybridizes, leading to an increase in the s-character of the lone pair orbital.
An increase in the s-character means the lone pair is held more tightly to the phosphorus nucleus. This has a direct impact on the atom's ability to donate this electron pair. Consequently, the bicyclic strain reduces the nucleophilicity and basicity of the phosphorus atom compared to acyclic or less strained cyclic phosphines. arkat-usa.org This effect is evident when comparing the electron-donating ability of this compound derivatives with analogous but less strained phosphines. arkat-usa.org The strain-induced modification of phosphorus electronic properties is a key factor governing the reactivity and coordination chemistry of this class of compounds.
Table 3: Effect of Strain on Phosphorus Properties
| Compound Type | Typical C-P-C Angle | P-Lone Pair Character | Resulting Electron-Donating Ability |
|---|---|---|---|
| Acyclic Trialkylphosphine (e.g., Trimethylphosphine) | ~99° | Higher p-character | Strong |
| This compound System | ~96° arkat-usa.org | Higher s-character arkat-usa.org | Reduced arkat-usa.org |
Electronic and Steric Properties of 1 Phosphabicyclo 2.2.2 Octane As Ligands
Quantification of Phosphorus Donor Ability
The electron-donating capability of a phosphine (B1218219) ligand is a critical factor in its coordination chemistry. This property can be quantified using both theoretical and experimental methods.
Evaluation using Molecular Electrostatic Potential Minimum (Vmin)
A powerful theoretical tool for assessing the electron-donating strength of a phosphine is the calculation of its Molecular Electrostatic Potential Minimum (Vmin). arkat-usa.org This value corresponds to the most negative electrostatic potential on the molecule's surface, typically located at the phosphorus lone pair. A more negative Vmin value indicates a stronger electron-donating ability. arkat-usa.org
For derivatives of the 1-phosphabicyclo[2.2.2]octane framework, DFT calculations provide valuable insights. For instance, in a comparative study, the Vmin of 4-phenyl-1-phosphabicyclo[2.2.2]octane, where a carbon atom occupies the other bridgehead position, was found to be less negative than that of its silicon-containing analog, Ph-SMAP (4-phenyl-1-phospha-4-silabicyclo[2.2.2]octane). arkat-usa.org This suggests a reduced donor ability for the all-carbon cage system. The decrease in donor ability is attributed to an increase in the s-character of the phosphorus lone pair due to the strain within the this compound cage. arkat-usa.org
| Compound | Vmin (kcal/mol) |
| Ph-SMAP | -43.14 |
| Me3P | -41.0 |
| Et3P | -44.2 |
| PhMe2P | -36.4 |
| 4-phenyl-1-phosphabicyclo[2.2.2]octane | Less negative than PhMe2P |
Table 1: Comparative Vmin values for selected phosphine ligands. Data sourced from DFT calculations. arkat-usa.org
Comparative Studies of Bicyclic vs. Acyclic Phosphite (B83602) Donor Properties
When comparing bicyclic phosphites to their acyclic counterparts, a notable difference in donor ability emerges. The phosphorus atom in bicyclic phosphites generally exhibits a more positive charge than in acyclic phosphites. This increased positive character leads to a reduction in the basicity and, consequently, the donor ability of the phosphorus atom in the bicyclic systems. This phenomenon is attributed to the constrained geometry of the bicyclic framework, which affects the p-orbital overlap between phosphorus and the adjacent oxygen atoms.
Steric Parameters of the Bicyclic Ligand Framework
The rigid, caged structure of this compound defines its steric profile, which is a key determinant of its behavior in catalytic and coordination compounds.
Estimation of Cone Angles (e.g., Tolman Angle considerations)
The Tolman cone angle is a widely used metric to quantify the steric bulk of phosphine ligands. For bicyclic phosphites like 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane, the cone angle is relatively small, reported to be 101°. psu.edu This is significantly smaller than bulkier ligands like PPh3 (145°) or PCy3 (170°). ilpi.com The compact nature of the bicyclic framework is a defining feature. For instance, derivatives like Ph-SMAP are designed to have a steric demand similar to the small trimethylphosphine (B1194731) (Me3P) ligand. arkat-usa.orgacs.org This controlled and modest steric footprint is a direct consequence of the bicyclic structure.
Role of Molecular Rigidity in Steric Demand
The bicyclo[2.2.2]octane framework imparts significant rigidity to the ligand. acs.org This molecular constraint is crucial in defining its steric demand, making it comparable to small ligands like trimethylphosphine. arkat-usa.org The rigidity ensures that the steric profile around the phosphorus center is well-defined and does not significantly change upon coordination to a metal center. acs.org This contrasts with more flexible acyclic ligands, which can undergo conformational changes. The rigid structure projects the phosphorus lone pair and any substituent on the opposite bridgehead atom in diametrically opposite directions. arkat-usa.org
Electronic Tunability through Bridgehead Substitution
A key advantage of the this compound scaffold is the ability to systematically modify its electronic properties through substitution at the bridgehead position opposite the phosphorus atom.
This is exemplified by the class of ligands known as SMAPs (Silicon-constrained Monodentate AlkylPhosphines), which are 1-phospha-4-silabicyclo[2.2.2]octane derivatives. arkat-usa.org By introducing a silicon atom at the bridgehead, a site for functionalization is created at the backside of the P-lone pair. arkat-usa.org
Impact of Silicon Substituents on Phosphine Donor Power in 1-phospha-4-silabicyclo[2.2.2]octane Derivatives
A notable class of these ligands are the 1-phospha-4-silabicyclo[2.2.2]octane derivatives, sometimes referred to as SMAPs (silicon-constrained monodentate alkylphosphines). arkat-usa.org These compounds feature a phosphorus atom and a silicon atom at the two bridgehead positions of the bicyclo[2.2.2]octane skeleton. arkat-usa.org This arrangement creates a "rod-like" structure where the phosphorus lone pair and the substituent on the silicon atom are projected in diametrically opposite directions. arkat-usa.orgacs.org A key advantage of this framework is that it allows for the electronic properties of the phosphine to be tuned by altering the substituent on the silicon atom, without significantly changing the steric environment around the phosphorus atom, which remains small and comparable to that of trimethylphosphine (Me₃P). arkat-usa.org
The synthesis of various SMAP derivatives is often achieved by modifying the parent compound, 4-phenyl-1-phospha-4-silabicyclo[2.2.2]octane (Ph-SMAP), through cleavage of the Si-Ph bond. arkat-usa.org This allows for the introduction of a range of substituents with different electronic characteristics at the silicon bridgehead. arkat-usa.org
The electronic influence of these silicon substituents has been quantified both computationally and experimentally. DFT calculations of the molecular electrostatic potential minimum (Vmin) and measurements of the one-bond ³¹P–⁷⁷Se coupling constant (¹J(P,Se)) in the corresponding phosphine selenides serve as effective probes of the phosphine's donor power. arkat-usa.org A more negative Vmin value and a larger ¹J(P,Se) value indicate a stronger electron-donating ability. arkat-usa.org
Research has shown a clear correlation between the electronic nature of the Si-substituent and the donor properties of the phosphorus lone pair. arkat-usa.org As demonstrated in the table below, electron-donating groups on the phenyl ring attached to the silicon atom increase the phosphine's basicity, while electron-withdrawing groups decrease it. arkat-usa.org This tunability allows the donor power of SMAP ligands to span a wide range, overlapping with that of common trialkylphosphines and aryldialkylphosphines. arkat-usa.org
| Compound Name | Si-Substituent | Vmin (kcal·mol⁻¹) | ¹J(³¹P,⁷⁷Se) (Hz) |
|---|---|---|---|
| 4-(4-Dimethylaminophenyl)-1-phosphabicyclo[2.2.2]octane | 4-Me₂N-C₆H₄ | -46.58 | 729.3 |
| 4-(4-Methoxyphenyl)-1-phosphabicyclo[2.2.2]octane | 4-MeO-C₆H₄ | -44.30 | 734.2 |
| 4-(4-Methylphenyl)-1-phosphabicyclo[2.2.2]octane | 4-Me-C₆H₄ | -43.86 | 733.0 |
| 4-Phenyl-1-phosphabicyclo[2.2.2]octane (Ph-SMAP) | C₆H₅ | -43.14 | 735.4 |
| 4-(4-Chlorophenyl)-1-phosphabicyclo[2.2.2]octane | 4-Cl-C₆H₄ | -40.86 | 738.5 |
| 4-(4-Trifluoromethylphenyl)-1-phosphabicyclo[2.2.2]octane | 4-CF₃-C₆H₄ | -39.85 | 739.1 |
| 4-(3,5-Bis(trifluoromethyl)phenyl)-1-phosphabicyclo[2.2.2]octane | 3,5-(CF₃)₂-C₆H₄ | -37.77 | 742.2 |
Influence of Other Bridgehead Heteroatoms and Functional Groups
The electronic and steric properties of the this compound framework are profoundly influenced by the nature of the atom at the other bridgehead position (position 4). Replacing the silicon atom in SMAP derivatives with a carbon atom, as in this compound, leads to a significant decrease in the phosphine's donor power. arkat-usa.orgacs.org DFT calculations showed that the Vmin for the carbon analogue is considerably less negative than that of Ph-SMAP, indicating a lower basicity. arkat-usa.org This reduced donor ability is attributed to an increase in the s-character of the phosphorus lone pair, a consequence of the greater strain within the this compound cage compared to its 4-sila counterpart. arkat-usa.org
Introducing other heteroatoms, such as nitrogen, also has a dramatic effect. Proazaphosphatranes, which feature a nitrogen atom at the bridgehead position trans to the phosphorus, are classified as "superbases" due to their exceptionally strong electron-donating capabilities. weebly.com The transannular interaction between the nitrogen and phosphorus atoms significantly enhances the basicity of the phosphine. researchgate.net Experimental measurements of the Tolman Electronic Parameter for a series of proazaphosphatranes show them to be among the most electron-donating phosphine ligands known, with TEP values comparable to or even more donating than the very strong donor tri(tert-butyl)phosphine. weebly.com
The introduction of oxygen atoms into the bicyclic framework also modifies the ligand properties. For instance, 2,6,7-trioxa-1-phosphabicyclo[2.2.2]octanes are a class of caged phosphites. iucr.org Compared to acyclic phosphites, the bicyclic structure results in less p-orbital overlap between phosphorus and oxygen, which makes the phosphorus atom more positive and reduces its basicity. iucr.org The rigid cage structure, however, provides a well-defined and relatively small steric profile. iucr.orgchemistryviews.org Hydrolysis of the related bicyclic phosphinate, 1-oxo-2-oxa-1-phosphabicyclo[2.2.2]octane, occurs significantly faster than its phosphate (B84403) ester analogue, a rate enhancement attributed to the greater ease of achieving a five-coordinate transition state within the bicyclic phosphinate framework. acs.org
Coordination Chemistry and Organometallic Applications of 1 Phosphabicyclo 2.2.2 Octane Ligands
Formation of Transition Metal Complexes
Synthesis and Characterization of Mononuclear Complexes
Mononuclear complexes of 1-phosphabicyclo[2.2.2]octane and its analogs are synthesized through various methods, including the reaction of the ligand with a suitable metal precursor. For instance, the reaction of (p-cymene)RuCl2(P{OCH2}3CEt) with silver tetrakis[(3,5-trifluoromethyl)phenyl]borate (Ag[BArF′]) in the presence of acetonitrile (B52724) yields the monomeric, cationic acetonitrile ruthenium(II) compound, [(p-cymene)RuCl(P{OCH2}3CEt)(NCMe)][BArF′]. researchgate.net
A series of mixed P(OR)3/NHC Pd complexes have also been synthesized and fully characterized. acs.org The steric properties of both ligand types in these complexes were computationally determined using X-ray data, revealing that N-heterocyclic carbenes can adjust their bulkiness based on the steric demands of the co-ligands. acs.org
The synthesis of mono and disubstituted mononuclear carbonyls of Cr, Mo, W, Fe, and Ni with the cage ligand P(NMeCH2)3CMe has been reported. tandfonline.com Additionally, borane (B79455) adducts of these complexes have been synthesized and characterized. tandfonline.com
Table 1: Examples of Mononuclear Complexes
| Complex | Metal | Other Ligands | Reference |
|---|---|---|---|
| [(p-cymene)RuCl(P{OCH2}3CEt)(NCMe)][BArF′] | Ru(II) | p-cymene, Cl, CH3CN | researchgate.net |
| Mixed P(OR)3/NHC Pd complexes | Pd | NHC, various OR groups | acs.org |
| (OC)5CrL | Cr | CO | tandfonline.com |
This table is interactive. Click on the headers to sort the data.
Formation of Binuclear and Polynuclear Metal Complexes
Binuclear and polynuclear complexes involving this compound derivatives can be formed under specific conditions. For example, chloroform (B151607) solutions of the mononuclear complex [(p-cymene)RuCl(P{OCH2}3CEt)(NCMe)][BArF′] lead to the precipitation of the binuclear, dicationic ruthenium(II) dimer, [{(p-cymene)Ru(µ-Cl)(P{OCH2}3CEt)}2][BArF′]2, which features bridging chloride ligands. researchgate.net This dimer can be converted back to the monomer by treatment with acetonitrile. researchgate.net
Another example is the binuclear centrosymmetric Rh(III) dimer, [Rh2(C6H5N2O2)2(C2H3O)2I2(C5H9O3P)2], which is bridged by iodide anions. nih.govresearchgate.net In this complex, the Rh(III) atom is in a distorted octahedral coordination environment. nih.govresearchgate.net The formation of such bridged compounds is influenced by the nature of the ligands, with rhodium and iridium also forming chloride-bridged binuclear complexes. researchgate.net
Ligand Binding Modes and Coordination Geometries
Investigation of Unidentate and Multidentate Coordination
This compound and its derivatives primarily act as unidentate ligands, coordinating to a metal center through the phosphorus atom. google.com This is the preferred mode of coordination for enhancing catalytic activity. google.com However, the broader family of phosphine (B1218219) ligands can exhibit various coordination modes, including bidentate and polydentate coordination, depending on the ligand structure. researchgate.net The coordination chemistry of copper(I) halides with caged phosphites like 4-methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane (MeCage) has been shown to afford complexes of the type [CuX(MeCage)]4. researchgate.net
Analysis of Distorted Octahedral Geometries in Metal Complexes
The coordination of this compound ligands can lead to distorted octahedral geometries in the resulting metal complexes. hhu.de In the binuclear rhodium complex [Rh2(C6H5N2O2)2(C2H3O)2I2(C5H9O3P)2], the Rh(III) atom is in a distorted octahedral RhCI2O2P coordination. nih.govresearchgate.net This distortion is often attributed to factors such as the bite angle of other ligands in the coordination sphere. nih.gov For instance, a small bite angle of a cupferrate ligand can cause significant deviation from ideal octahedral angles. nih.gov The presence of different kinds of ligands around the metal center is a general cause for distorted octahedral geometries. iitk.ac.in
Examination of Trans-Influence and Bite Angle Effects
The trans-influence is an important electronic effect observed in complexes containing this compound ligands. This effect describes the ability of a ligand to weaken the bond trans to it. In the dimeric rhodium complex [Rh2(C6H5N2O2)2(C2H3O)2I2(C5H9O3P)2], the Rh-I bond trans to the acyl ligand is significantly longer than the other Rh-I bond, demonstrating the large trans-influence of the acyl ligand. nih.govresearchgate.net The nature of phosphites as excellent π-acceptors leads to stronger back-donation from the metal, resulting in shorter metal-phosphorus bonds. researchgate.net
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| (p-cymene)RuCl2(P{OCH2}3CEt) |
| Silver tetrakis[(3,5-trifluoromethyl)phenyl]borate |
| [(p-cymene)RuCl(P{OCH2}3CEt)(NCMe)][BArF′] |
| Acetonitrile |
| P(OR)3/NHC Pd complexes |
| P(NMeCH2)3CMe |
| [{(p-cymene)Ru(µ-Cl)(P{OCH2}3CEt)}2][BArF′]2 |
| [Rh2(C6H5N2O2)2(C2H3O)2I2(C5H9O3P)2] |
| 4-methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane |
Catalytic Applications in Homogeneous Systems
Role of this compound Ligands in Carbonylations
This compound and its derivatives have demonstrated significant utility as ligands in rhodium-catalyzed carbonylation reactions, most notably in the production of acetic acid from methanol (B129727). up.ac.za The design of these phosphorus-containing ligands is crucial as their electronic and steric properties directly influence the catalytic activity by increasing the electron density at the rhodium center. up.ac.za This enhanced electron density facilitates the rate-determining oxidative addition of methyl iodide to the catalyst. up.ac.za
For instance, rhodium complexes with trialkylphosphine ligands, which are more electron-rich, exhibit higher catalytic activity in methanol carbonylation compared to the standard [Rh(CO)2I2]− catalyst. up.ac.za Specifically, the rhodium-β-diketonato-phosphite complex, [Rh(acac)(CO)(P(OCH2)3CCH3)], a derivative of this compound, accelerates the oxidative addition of methyl iodide by approximately 300 times compared to the Monsanto catalyst. up.ac.za
Furthermore, catalysts generated in situ from 1,2-bis(ditertiarybutylphosphinomethyl)benzene (DTBPMB) and [RhCl(CO)2]2 have shown to be effective in the carbonylation of methanol in the presence of methyl iodide, achieving faster rates than reactions without the phosphine ligand. researchgate.net High-pressure infrared (HPIR) studies suggest that methyl iodide adds to the [Rh(DTBPMB)X(CO)] (where X is Cl or I) complex to form [Rh(DTBPMB)MeI2(CO)]. researchgate.net
Derivatives such as 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane have also been investigated in the carbonylation reactions of manganese complexes. psu.edu The steric constraints of this caged phosphite (B83602) ligand influence the substitution pattern in dimanganese decacarbonyl, [Mn2(CO)10]. psu.edu
The following table summarizes the catalytic performance of selected this compound-based ligands in carbonylation reactions.
| Catalyst Precursor/Ligand | Reaction | Key Findings |
| [Rh(acac)(CO)(P(OCH2)3CCH3)] | Methanol Carbonylation | Oxidative addition of methyl iodide is ~300 times faster than the Monsanto catalyst. up.ac.za |
| 1,2-(But2PCH2)2C6H4 (DTBPMB) + [RhCl(CO)2]2 | Methanol Carbonylation | Catalyzes the reaction at rates of 4.12 x 10−4 and 8.90 × 10−4 mol dm−3 s−1 at 150 and 180 °C, respectively. researchgate.net |
| 4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane | Reaction with [Mn2(CO)10] | Influences the substitution pattern due to its steric constraints. psu.edu |
Applications in Coupling Reactions (e.g., Suzuki-Miyaura)
Ligands based on the this compound framework have found application in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling. chemistryviews.org The steric and electronic properties of these caged phosphines can be tuned, and they exhibit electronic properties similar to the widely used triphenylphosphine (B44618) (PPh3), while being more convenient to handle due to their slow oxidation in air. chemistryviews.org
Palladium complexes containing mixed phosphite/N-heterocyclic carbene (NHC) ligands, where the phosphite can be a derivative of this compound, have been synthesized and studied for the Suzuki-Miyaura reaction. acs.org These systems have proven to be efficient for the coupling of aryl, benzyl, and heterocyclic chlorides with boronic acids, requiring low palladium loading (0.1 mol %). acs.org Mechanistic studies indicate that alcohols or alkoxide groups are crucial for the activation of the precatalyst to generate the catalytically active species. acs.org
A specific derivative, 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane (ETPO), has been utilized in palladium-catalyzed intramolecular alkyne-alkene coupling reactions. nih.gov For example, the reaction of 4,4-bis(ethoxycarbonyl)hep-6-en-1-yne with a B-Si reagent in the presence of a palladium catalyst and ETPO yielded the cyclized product in 84% yield. nih.gov
The table below presents examples of this compound derivatives used in coupling reactions.
| Ligand | Reaction Type | Substrates | Key Findings |
| Dioxaphosphabicyclo[2.2.2]octanes | Suzuki-Miyaura Coupling | - | Similar electronic properties to PPh3, convenient to handle. chemistryviews.org |
| Mixed P(OR)3/NHC (where P(OR)3 is a derivative of this compound) | Suzuki-Miyaura Coupling | Aryl, benzyl, heterocyclic chlorides and boronic acids | Efficient with 0.1 mol % Pd loading; alcohol/alkoxide essential for activation. acs.org |
| 4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane (ETPO) | Intramolecular Alkyne-Alkene Coupling | 4,4-bis(ethoxycarbonyl)hep-6-en-1-yne | 84% yield of the cyclization product. nih.gov |
Exploration in Other Catalytic Transformations
The versatility of this compound and its derivatives extends to various other catalytic transformations. These caged phosphines have been explored as ligands in a range of catalytic processes due to the ability to fine-tune their steric and electronic properties. researchgate.net
In the realm of organocatalysis, phosphines are recognized as superior catalysts compared to amine nucleophiles like 1,4-diazabicyclo[2.2.2]octane (DABCO) in reactions such as the intramolecular Rauhut-Currier reaction. thieme-connect.de The catalytic activity of phosphines stems from their ability to act as nucleophiles. thieme-connect.de
A derivative, 2,8,9-trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane, known as Verkade's base, has been identified as a suitable organocatalyst for the selective methoxycarbonylation of benzylic alcohols using dimethyl carbonate. uliege.be
Furthermore, the synthesis of chiral phosphines, including those with a phosphabicyclo[2.2.2]octane structure, is of significant interest for applications in asymmetric catalysis. researchgate.net For instance, the novel asymmetric, bicyclic secondary phosphine, (1R,4S,6R)-5,5,6-trimethyl-2-phosphabicyclo[2.2.2]octane (PBO), has been synthesized and its derivatives are being explored. researchgate.net
The unique structural and electronic properties of these compounds make them promising candidates for various catalytic applications, including hydroformylation and materials science. ontosight.aibris.ac.uk
Borane Adducts as Ligand Precursors and Protecting Groups
Borane adducts of this compound and its derivatives serve as valuable intermediates in the synthesis and handling of these air-sensitive phosphine ligands. researchgate.net The formation of a phosphine-borane complex protects the phosphorus atom from oxidation and other unwanted side reactions. thieme-connect.de This strategy is particularly useful in the synthesis of more complex phosphine ligands. ontosight.aitandfonline.com
The borane group can be readily removed to generate the free phosphine when needed for coordination to a metal center. thieme-connect.de For example, deprotection of phosphine borane adducts can be achieved using reagents like 1,4-diazabicyclo[2.2.2]octane (DABCO). thieme-connect.de
The synthesis of (1R,4S,6R)-5,5,6-trimethyl-2-phosphabicyclo[2.2.2]octane (PBO) involves the formation of its methanesulfonic acid salt, and subsequent treatment with a base yields the secondary phosphine. researchgate.net The borane adduct of this chiral phosphine can then be used in further synthetic transformations, such as the reaction with α,α'-dichloro-ortho-xylene to create bidentate ligands. researchgate.net
The use of phosphine-borane adducts is a well-established method for the synthesis of various phosphine ligands, including those with a bicyclic framework. researchgate.netthieme-connect.de This approach allows for the construction of complex molecular architectures while preserving the reactive phosphine moiety.
Reactivity and Reaction Mechanisms of 1 Phosphabicyclo 2.2.2 Octane Compounds
Mechanistic Studies of Nucleophilic Substitution at Phosphorus
Nucleophilic substitution at the phosphorus center is a fundamental reaction of organophosphorus compounds. In the context of the 1-phosphabicyclo[2.2.2]octane framework, the rigid bicyclic structure provides a valuable model for investigating the stereochemistry and mechanisms of these reactions.
Basic Hydrolysis of Phosphate (B84403) Esters with Bicyclic Frameworks
The basic hydrolysis of phosphate esters is a critical reaction in many biological processes. The bicyclic framework of compounds like 1-oxo-2-oxa-1-phosphabicyclo[2.2.2]octane serves as a mechanistic probe for understanding this reaction. acs.orgacs.org The hydrolysis of these esters under basic conditions is significantly slower than that of their acyclic counterparts. This reduced reactivity is attributed to the stereoelectronic constraints imposed by the bicyclic system, which hinder the attainment of the ideal transition state geometry for nucleophilic attack. shu.ac.uk
The mechanism of basic hydrolysis of esters, known as saponification, typically proceeds through a two-step nucleophilic acyl substitution. masterorganicchemistry.com The hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate, which then eliminates an alkoxide to yield a carboxylate salt. masterorganicchemistry.com In the case of phosphate esters, the reaction is believed to proceed through a similar mechanism involving nucleophilic attack on the phosphorus atom. libretexts.orgyoutube.com The rate of hydrolysis is influenced by the ability of the ester to accommodate the geometric changes required for the formation of the transition state.
Role of Five-Coordinate Transition States in Reactivity
Nucleophilic substitution reactions at phosphorus are often proposed to proceed through a five-coordinate (pentavalent) transition state or intermediate. libretexts.orglibretexts.org This is possible because phosphorus, as a third-row element, has accessible d-orbitals and can accommodate an expanded octet. ucsd.edu The geometry of this transition state is typically trigonal bipyramidal. libretexts.orglibretexts.org
Fragmentation and Rearrangement Reactions
The strained nature of the this compound ring system makes it susceptible to fragmentation and rearrangement reactions, particularly under photolytic or thermal conditions.
UV Light-Mediated Fragmentation of Phosphabicyclo[2.2.2]oct-5-ene Derivatives
Derivatives of 2-phosphabicyclo[2.2.2]oct-5-ene have been shown to undergo fragmentation when irradiated with UV light. researchgate.netacs.org This process can be utilized for the phosphinylation of nucleophiles, such as alcohols. researchgate.netscispace.com The fragmentation is believed to proceed through the release of a phosphorus-containing bridge as a reactive intermediate. researchgate.net The efficiency of this fragmentation can be influenced by structural modifications to the phosphabicyclo[2.2.2]octene framework. researchgate.net For instance, the fragmentation of 2-phosphabicyclo[2.2.2]octa-5,7-diene systems is facilitated by the release of a stable aromatic ring.
Retro-Diels-Alder Pathways
The 1-phosphabicyclo[2.2.2]octene skeleton is formed through a Diels-Alder reaction, and consequently, it can undergo the reverse reaction, a retro-Diels-Alder (rDA) reaction, under thermal conditions. researchgate.netmasterorganicchemistry.com This reaction involves the fragmentation of the bicyclic system into its original diene and dienophile components. masterorganicchemistry.com The feasibility and conditions of the rDA reaction are influenced by the stability of the resulting products. masterorganicchemistry.com For some phosphabicyclo[2.2.2]octene derivatives, the rDA reaction can be a competing pathway with other thermal rearrangements. researchgate.net The rDA reaction is a powerful tool in organic synthesis for the introduction of double bonds and the formation of new heterocyclic systems. nih.govvanderbilt.edu
Oxidation Reactions of Phosphorus
The phosphorus atom in this compound is in the +3 oxidation state and is therefore susceptible to oxidation to the +5 state. This is a common reaction for tertiary phosphines. The oxidation can be achieved using a variety of oxidizing agents, including air (oxygen). arkat-usa.org For example, solid Ph-SMAP, a 1-phospha-4-silabicyclo[2.2.2]octane derivative, is highly stable in air with no detectable oxidation after several days. arkat-usa.org In some cases, the phosphorus atom is intentionally protected from oxidation by forming a borane (B79455) adduct. ontosight.ai The oxidation of phosphite (B83602) esters by ozone can lead to the formation of singlet oxygen. acs.org
The synthesis of some derivatives, such as 2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-(phenylmethyl)-, 1-oxide, involves an oxidation step. ontosight.aichembk.com The reactivity of the resulting phosphine (B1218219) oxides, such as in nucleophilic substitution reactions, is a key aspect of their chemistry. acs.org
Conversion to Phosphine Oxides and Sulfides
The phosphorus atom in this compound and its derivatives can be readily oxidized to form the corresponding phosphine oxides. This transformation is significant as the phosphine oxide form is often more stable. arkat-usa.orgthieme-connect.de For instance, the phosphine oxide of this compound has been synthesized and its strained nature around the phosphorus atom has been a subject of study. arkat-usa.org The high energy of the P=O bond contributes to the stability of arylphosphine oxides, making them less reactive than the parent phosphines. thieme-connect.de
The conversion to phosphine oxides can be achieved using various oxidizing agents, including hydrogen peroxide, potassium permanganate, nitric acid, and nitrogen dioxide. thieme-connect.deontosight.ai The oxidation of phosphines can also be accelerated by radical initiators like triethylborane. thieme-connect.de
Similarly, this compound derivatives can be converted to phosphine sulfides. This is often achieved by reacting the phosphine with elemental sulfur. For example, in the synthesis of silicon-constrained monodentate alkylphosphine (SMAP) ligands, which feature a 1-phospha-4-silabicyclo[2.2.2]octane framework, the phosphine sulfides are synthesized and can subsequently be reduced to the corresponding phosphines. arkat-usa.org The synthesis of 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-ylmethanol 1-sulfide is accomplished through the reaction of pentaerythritol (B129877) with thiophosphoryl chloride. nih.gov
The transformation of phosphine-borane complexes into phosphine sulfides can proceed with complete retention of configuration at the phosphorus center. thieme-connect.de
Formation of Phosphine Selenides
The reaction of this compound derivatives with selenium yields the corresponding phosphine selenides. This reaction serves as an important analytical tool to probe the electronic properties of the phosphine ligand. The coupling constant, ¹J(³¹P,⁷⁷Se), measured from the ³¹P NMR spectrum of the phosphine selenide, provides insight into the donor strength of the phosphine. A smaller ¹J(³¹P,⁷⁷Se) value generally indicates a stronger donor power of the phosphine. arkat-usa.org
For a series of SMAP (1-phospha-4-silabicyclo[2.2.2]octane derivatives) ligands with varying electronic substituents on the silicon atom, the corresponding selenides were prepared by heating the phosphine with selenium. The ¹J(³¹P,⁷⁷Se) values were then measured to quantify the electronic effect of the substituent on the phosphorus atom's donor ability. arkat-usa.org
Table 1: ¹J(³¹P,⁷⁷Se) Coupling Constants for various Phosphine Selenides
| Compound | ¹J(³¹P,⁷⁷Se) (Hz) |
| SMAP Selenides (15a-g) | |
| Me₃P=Se | 736 |
| Bu₃P=Se | 730 |
Data sourced from studies on SMAP derivatives. arkat-usa.org
Reactions with Halogenating Agents and Other Electrophiles
The lone pair of electrons on the phosphorus atom in this compound allows it to act as a nucleophile, reacting with various halogenating agents and other electrophiles. These reactions are fundamental to the functionalization of the phosphine and its incorporation into larger molecular structures and organometallic complexes. For example, reactions with alkyl halides can lead to the formation of phosphonium (B103445) salts.
Kinetics of Ligand Substitution in Organometallic Complexes
This compound and its derivatives, particularly phosphite analogues like 4-methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane, are effective ligands in organometallic chemistry. The kinetics of ligand substitution reactions in complexes containing these ligands have been studied to understand reaction mechanisms.
In chiral-at-metal complexes such as [CpFe(Prophos)NCMe]X, the acetonitrile (B52724) (MeCN) ligand can be displaced by phosphite ligands. Time-resolved ³¹P{¹H} NMR spectroscopy has been used to follow the kinetics of these exchange reactions. The rates of MeCN/phosphite exchange were found to decrease as the steric bulk of the incoming phosphite ligand increased, following the trend P(OCH₂)₃CMe > P(OMe)₃ > P(OPh)₃. doi.org This trend is inversely related to the cone angle of the phosphite ligands (101°, 107°, and 128°, respectively). doi.org
The substitution process can proceed through an Sₙ1-type mechanism, involving the dissociation of the leaving group to form a 16-electron intermediate, which then coordinates with the incoming ligand. doi.org
Oxidative Addition Reactions involving Metal Centers and Bicyclic Phosphites
Oxidative addition is a crucial reaction in organometallic chemistry where both the oxidation state and coordination number of a metal center increase. wikipedia.org Bicyclic phosphites, such as 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane, have been employed as ligands in palladium-catalyzed reactions that involve oxidative addition steps. acs.org
For an oxidative addition to occur, the metal complex typically needs to have a vacant coordination site and the metal must have stable oxidation states separated by two units. mugberiagangadharmahavidyalaya.ac.inumb.edu The process involves the transfer of two electrons from the metal to the substrate, leading to the cleavage of a bond within the substrate and the formation of two new bonds to the metal center. mugberiagangadharmahavidyalaya.ac.in
The mechanism of oxidative addition can vary, including concerted, Sₙ2-type, ionic, and radical pathways. wikipedia.orgumb.edu For non-polar substrates, a concerted, three-center mechanism is often proposed. umb.edulibretexts.orglibretexts.org In some cases, the reaction proceeds via an Sₙ2-type mechanism, where the metal center acts as a nucleophile attacking the substrate. wikipedia.org
The tendency for a metal to undergo oxidative addition increases down a group in the periodic table and is favored for metals in low initial oxidation states with electron-rich donor ligands. mugberiagangadharmahavidyalaya.ac.in
Theoretical and Computational Investigations of 1 Phosphabicyclo 2.2.2 Octane Chemistry
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful tool for probing the electronic landscape of 1-phosphabicyclo[2.2.2]octane, offering predictions of its donor capabilities and inherent structural strain.
Prediction of Donor Properties and Molecular Electrostatic Potential
The electron-donating ability of a phosphine (B1218219) ligand is a critical parameter in its coordination chemistry and catalytic applications. DFT calculations, particularly the analysis of the molecular electrostatic potential (MESP), provide a quantitative measure of this property. The MESP minimum (Vmin) on the phosphorus lone pair is a widely used descriptor, with a more negative value indicating stronger donor strength.
Computational studies on a related series of compounds have provided valuable context for the donor properties of the this compound framework. For instance, DFT calculations [B3LYP/6-31G(d,p)] on 4-phenyl-1-phosphabicyclo[2.2.2]octane revealed a Vmin value that is less negative than that of monoaryl-dialkylphosphines like phenyldimethylphosphine (PhMe2P). arkat-usa.org This suggests a reduced electron-donating ability for the phosphine within this bicyclic system compared to more flexible phosphines.
To provide a comparative perspective, the calculated MESP minimum values for 4-phenyl-1-phosphabicyclo[2.2.2]octane and related phosphines are presented in the table below.
| Compound | Vmin (kcal·mol⁻¹) |
| 4-Phenyl-1-phosphabicyclo[2.2.2]octane | -38.49 |
| Phenyldimethylphosphine (PhMe2P) | -40.35 |
| Trimethylphosphine (B1194731) (Me3P) | -45.48 |
| Triethylphosphine (B1216732) (Et3P) | -47.14 |
| Data sourced from DFT calculations [B3LYP/6-31G(d,p)] as reported in related studies. arkat-usa.org |
This trend highlights the influence of the bicyclic structure on the electronic properties of the phosphorus atom.
Analysis of Electronic Strain and Stability
The rigid bicyclo[2.2.2]octane cage imposes significant geometric constraints on the phosphorus atom, leading to electronic strain that influences the molecule's stability and reactivity. This strain is evident from the C-P-C bond angles within the cage.
DFT optimized structures show that the average C-P-C bond angle in 4-phenyl-1-phosphabicyclo[2.2.2]octane is approximately 96.2°. arkat-usa.org This value is considerably smaller than the typical bond angles in less constrained trialkylphosphines like trimethylphosphine (99.4°) and triethylphosphine (99.5°). arkat-usa.org The compression of this bond angle points to an increase in the s-character of the phosphorus lone pair, which in turn reduces its electron-donating ability. arkat-usa.org
Computational Modeling of Reaction Mechanisms
While detailed computational studies on the reaction mechanisms of this compound are not extensively documented in the available literature, theoretical investigations of related systems provide a framework for understanding its potential reactivity.
Elucidation of Transition States and Reaction Pathways
Computational modeling, particularly the use of DFT, is instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states, which are the energetic barriers that must be overcome for a reaction to proceed. For instance, in the context of rhodium-catalyzed hydroboration reactions, DFT calculations have been used to explore various pathways involving caged phosphite (B83602) ligands, which share structural similarities with this compound. nih.gov These studies typically involve locating the transition states for key elementary steps such as oxidative addition, migratory insertion, and reductive elimination. nih.gov
In a related study on the Staudinger reaction of 9-phosphatriptycene, which also features a rigid tricyclic core, the reaction with azides was proposed to proceed through a spiro-cyclic transition state involving a four-membered PNNN ring. rsc.org Such computational insights are crucial for understanding the mechanistic details that govern the reactivity of geometrically constrained phosphorus compounds.
Energetic Analysis of Intermediates and Products
Beyond identifying the pathways, computational chemistry provides a quantitative analysis of the energies of reactants, intermediates, transition states, and products. This energetic information is critical for determining the feasibility and selectivity of a reaction. The relative Gibbs free energies (ΔG) of all species along a reaction coordinate can be calculated to construct a detailed energy profile. nih.gov
For example, in the study of a rhodium-catalyzed hydroboration, the free energies of intermediates and transition states were calculated relative to the total free energies of the reactants to determine the most favorable reaction pathway. nih.gov Similarly, in studies of rearrangement reactions of organophosphorus amides, molecular mechanics calculations have been employed to compare the total strain energies of different isomers, confirming that the observed rearrangements are thermodynamically controlled. up.ac.za The isomer with the lower total strain energy is identified as the more stable product. up.ac.za
Prediction of Spectroscopic Parameters
Computational methods are also valuable for predicting spectroscopic parameters, which can aid in the characterization of molecules and the interpretation of experimental spectra. While specific predicted spectroscopic data for this compound were not found in the searched literature, the methodologies for such predictions are well-established.
DFT calculations can be used to predict various spectroscopic properties, including:
NMR Spectroscopy: The chemical shifts (e.g., ³¹P, ¹³C, ¹H) and coupling constants can be calculated. These predictions are highly sensitive to the chosen functional and basis set.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed, allowing for the theoretical prediction of the IR spectrum.
For instance, studies on other organophosphorus compounds have demonstrated the utility of DFT in predicting ³¹P NMR chemical shifts. sci-hub.se These calculations can help in assigning experimental signals and understanding the influence of the electronic environment on the phosphorus nucleus. Similarly, the IR spectra of related caged phosphorus compounds, such as 2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane-4-methanol, 1-oxide, have been experimentally determined and could be complemented by theoretical calculations. nih.gov
Structure-Property Relationship Studies through Computational Methods
Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the structure-property relationships of this compound and its derivatives. These theoretical investigations allow for a detailed understanding of how geometric constraints and substituent effects influence the molecule's fundamental chemical characteristics.
A key area of focus has been the comparison between this compound and its silicon-containing analogue, 1-phospha-4-silabicyclo[2.2.2]octane. DFT calculations have revealed that the replacement of the bridgehead carbon with a silicon atom significantly alters the electronic properties. For instance, the C–P–C bond angles in the optimized structure of this compound are calculated to be smaller (around 96.2°) compared to its silicon counterpart (around 99.7°). arkat-usa.org This suggests a higher degree of strain in the this compound cage, which in turn is believed to increase the s-character of the phosphorus lone pair and decrease its donor ability. arkat-usa.org
The steric and electronic effects of the bicyclic framework are significant. The rigid structure constrains the geometry around the phosphorus atom, influencing its donor capabilities. cymitquimica.com Computational studies on related bicyclic phosphites, such as 4-methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane, have shown that the bicyclic structure leads to constrained bond angles compared to acyclic analogues. iucr.orgnih.gov This rigidity can impact the p-orbital overlap between phosphorus and adjacent atoms, thereby affecting the basicity and coordination ability of the phosphorus center. nih.gov
Investigations into the proton affinity and gas-phase basicity of caged structures like 1,4-diazabicyclo[2.2.2]octane (DABCO), a related bicyclic amine, provide a comparative framework for understanding the basicity of this compound. researchgate.netsigmaaldrich.com Such studies highlight how the constrained geometry influences the availability of the lone pair for protonation.
Furthermore, computational models have been employed to study the reactivity of iminophosphoranes derived from cage-shaped phosphines. These studies reveal that geometric constraints can lead to unusual pyramidalization at the phosphorus center, affecting the reactivity of the P=N bond. rsc.orgrsc.org While not directly on this compound itself, this research on related caged structures underscores the profound impact of the bicyclic framework on chemical behavior.
The following tables summarize key computational data for this compound and a related derivative, providing a quantitative basis for understanding its structure-property relationships.
Computed Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₃P |
| Molecular Weight | 128.15 g/mol |
| Exact Mass | 128.075487412 Da |
| IUPAC Name | This compound |
| InChI | 1S/C7H13P/c1-4-8-5-2-7(1)3-6-8/h7H,1-6H2 |
| InChIKey | IULZBXLBACXECC-UHFFFAOYSA-N |
| Canonical SMILES | C1CP2CCC1CC2 |
| Data sourced from PubChem CID 18386872 nih.gov |
Optimized Geometric Parameters for this compound and a Silicon Analogue
| Compound | Average C–P–C angle (°) |
| This compound | 96.2 |
| 1-Phospha-4-silabicyclo[2.2.2]octane | 99.7 |
| Data from DFT calculations (B3LYP/6-31G(d,p)) arkat-usa.org |
Applications in Advanced Materials Science and Chemical Synthesis
Integration into Polymer Materials and Composites
Derivatives of 1-phosphabicyclo[2.2.2]octane are increasingly being integrated into polymer materials and composites to impart specific properties, most notably flame retardancy. researchgate.netnih.govdoi.org The caged phosphorus structure is a key feature in promoting char formation, a crucial mechanism in intumescent flame retardants. scientific.netnih.gov
One notable derivative, 1-oxo-4-hydroxymethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane (PEPA), has been extensively studied. researchgate.netdoi.orgplaschina.com.cn PEPA can be functionalized into acrylate (B77674) monomers (PEPAA) and then copolymerized with other monomers, such as acrylamide (B121943) (AM), to create macromolecular flame retardants. researchgate.netnih.govdoi.org These copolymers, when incorporated into polymers like polypropylene (B1209903) (PP), significantly enhance their flame retardancy. researchgate.netnih.govdoi.org Research has shown that the ratio of the comonomers can be tuned to optimize the flame-retardant effect. For instance, a 2/8 ratio of PEPAA to AM in the copolymer has demonstrated the best performance in polypropylene composites. researchgate.netnih.govdoi.org
The introduction of these phosphorus-containing moieties into the polymer matrix can also improve the mechanical properties of the resulting composites. researchgate.netnih.gov For example, polypropylene composites containing poly(PEPAA-co-AM) not only exhibit enhanced flame retardancy but also retain the excellent processing properties of pure polypropylene. researchgate.netnih.gov
Derivatives of this compound have also been incorporated into other polymer systems, such as epoxy resins, to improve their fire resistance. plaschina.com.cnresearchgate.net The synergistic effect of PEPA with other flame retardants like ammonium (B1175870) polyphosphate (APP) has been shown to be particularly effective in reducing the heat release rate and total smoke release of epoxy composites. plaschina.com.cn Furthermore, the chemical modification of polymers like poly(vinyl alcohol) with 1-oxo-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane derivatives has been explored to create polymeric flame retardant additives. researchgate.net
Table 1: Flame Retardant Properties of Polypropylene Composites
| Material | Peak Heat Release Rate (pHRR) | Total Heat Release (THR) | Char Residue (%) |
|---|---|---|---|
| Pure PP | High | High | Low |
| PP / P-PEPAA | Reduced | Reduced | Increased |
| PP / poly(PEPAA-co-AM) (2/8) | Significantly Reduced | Significantly Reduced | Significantly Increased |
Precursors for Novel Functional Materials
The unique structure of this compound makes it a valuable precursor for a variety of novel functional materials. ontosight.aiontosight.ai Its derivatives can be chemically modified to introduce a range of functional groups, leading to materials with tailored properties. shu.ac.uk
For instance, derivatives of 1-oxo-4-hydroxymethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane (PEPA) have been used to synthesize new flame retardants. nih.gov By reacting PEPA with diphenyl phosphoryl chloride, a melting phosphorous-based flame retardant, diphenyl phosphoryl (DPP)–PEPA, has been created. nih.gov This material exhibits high thermal stability, making it suitable for use in engineering plastics that are processed at high temperatures, such as polyamide 6,6 (PA66). nih.gov
The versatility of the this compound framework also extends to the synthesis of functionalized metallophthalocyanines. bohrium.com PEPA-functionalized metallophthalocyanines have been synthesized and explored for their potential as flame retardants in epoxy composites. bohrium.com
Furthermore, derivatives of this compound have been investigated for their potential in creating intumescent salt systems. shu.ac.uk By introducing acidic functionalities, these derivatives can form salts with nitrogen-rich cations, leading to highly effective intumescent additives. shu.ac.uk
Role as Intermediates in Complex Organic Synthesis
The this compound scaffold serves as a valuable intermediate in the synthesis of more complex organic molecules due to its defined stereochemistry and reactivity. ontosight.aiontosight.ai The phosphorus atom within the bicyclic system can participate in a variety of chemical transformations. ontosight.ai
Derivatives such as 2,6-Dioxa-7-aza-1-phosphabicyclo[2.2.2]octane are of interest in organic chemistry for the synthesis of new compounds. ontosight.ai The synthesis of these derivatives often involves multi-step reactions to construct the heterocyclic core, followed by further modifications. ontosight.ai
The reactivity of the this compound core can be tuned by introducing different substituents. For example, 1-phospha-4-silabicyclo[2.2.2]octane derivatives have been synthesized, offering a class of trialkylphosphines with tunable electronic properties. arkat-usa.org The silicon atom in this system provides a site for functionalization, allowing for the modification of the ligand's donor properties. arkat-usa.org
The Diels-Alder reaction has been employed to create 2-phosphabicyclo[2.2.2]oct-5-ene derivatives, which are precursors to low-coordinated phosphorus fragments. researchgate.net These fragments are useful for the phosphorylation of alcohols, phenols, and amines. researchgate.net
Contribution to Supramolecular Chemistry and Self-Assembly
The well-defined and rigid structure of this compound and its derivatives makes them excellent building blocks for supramolecular chemistry and self-assembly. arkat-usa.orgkdpublications.in Their ability to form ordered structures through non-covalent interactions is a key area of research. kdpublications.in
For example, 1-phospha-4-silabicyclo[2.2.2]octane derivatives (SMAPs) have been shown to form columnar stacks in the solid state through van der Waals interactions. arkat-usa.org This self-assembly behavior is influenced by the substituents on the bicyclic framework. arkat-usa.org The molecular rigidity and the potential for functionalization of these molecules make them useful components for creating sophisticated supramolecular architectures based on coordination chemistry. arkat-usa.org
The study of hydrogen-bonded assemblies of aminophosphonic anions has also revealed the formation of diverse 1D, 2D, and 3D supramolecular structures, highlighting the role of the phosphonate (B1237965) group in directing self-assembly. ugr.es While not directly involving the this compound core itself, this research underscores the importance of phosphorus-containing moieties in supramolecular design.
Future Research Directions and Emerging Trends in 1 Phosphabicyclo 2.2.2 Octane Chemistry
Development of Next-Generation Catalysts Utilizing Bicyclic Phosphines
The rigid bicyclo[2.2.2]octane framework of 1-phosphabicyclo[2.2.2]octane and its derivatives imparts unique steric and electronic properties that are highly desirable in catalysis. Future research is directed towards harnessing these features to develop next-generation catalysts with enhanced activity, selectivity, and stability.
A key strategy involves the synthesis of novel chiral phosphines based on the phosphabicyclooctane core for use in asymmetric catalysis. nih.gov These catalysts are crucial for producing enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and fine chemical industries. Researchers are exploring various synthetic routes, including radical cyclization of alkenylphosphines, to create a diverse library of chiral ligands. nih.gov
Furthermore, the development of mixed-ligand systems, such as those combining a phosphine (B1218219) with a secondary phosphine oxide or an N-heterocyclic carbene, is a promising avenue. rsc.orgacs.org These systems can exhibit synergistic effects, leading to superior catalytic performance in reactions like carbonyl reduction and cross-coupling reactions. rsc.orgacs.org For instance, a ruthenium complex with a secondary phosphine oxide–phosphine mixed tridentate ligand has demonstrated excellent activity in the reduction of α,β-unsaturated aldehydes. rsc.org
Exploration of Novel this compound Architectures with Tunable Properties
The ability to fine-tune the electronic and steric properties of phosphine ligands is critical for optimizing catalytic processes. A significant area of future research lies in the design and synthesis of novel this compound architectures with precisely controlled properties.
One approach involves the introduction of functional groups at various positions of the bicyclic framework. For example, the synthesis of 1-phospha-4-silabicyclo[2.2.2]octane derivatives allows for the tuning of the ligand's electronic properties by modifying the substituent on the silicon atom. arkat-usa.org This provides a class of electronically tunable trialkylphosphines with steric demand similar to trimethylphosphine (B1194731). arkat-usa.org
Another strategy focuses on creating more complex structures, such as spirocyclic molecular scaffolds and P-chiral phosphine ligands. google.comnih.gov These architectures can create unique chiral environments around the metal center, leading to high enantioselectivity in asymmetric reactions. google.comnih.gov The synthesis of these complex molecules often requires multi-step sequences and the use of advanced synthetic methodologies. google.comescholarship.org
Advanced Characterization Techniques for Intricate Structural Details
A thorough understanding of the structure-property relationships in this compound-based systems is essential for rational catalyst design. Future research will increasingly rely on advanced characterization techniques to elucidate intricate structural details in both the solid state and in solution.
X-ray crystallography will continue to be a cornerstone for determining the precise three-dimensional structures of these molecules and their metal complexes. iucr.orgacs.org This information is crucial for understanding how the ligand's structure influences its coordination to a metal center and, consequently, its catalytic activity. For instance, X-ray diffraction studies have revealed the seesaw geometry of a palladium complex with a wide bite angle XantPhos ligand, which is hypothesized to be particularly effective for C-H activation. acs.org
Spectroscopic techniques, particularly ³¹P NMR spectroscopy, are indispensable for studying the behavior of these compounds in solution. escholarship.orgacs.org Future efforts will focus on developing and applying more sophisticated NMR experiments to probe dynamic processes and ligand exchange in catalytic systems. nih.gov Additionally, techniques like Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy will continue to provide valuable information about the bonding and vibrational properties of these compounds. nih.gov
Integration of Computational and Experimental Methodologies for Predictive Design
The synergy between computational modeling and experimental work is becoming increasingly vital in modern chemical research. For this compound chemistry, this integrated approach holds the key to accelerating the discovery and optimization of new catalysts and materials.
Density Functional Theory (DFT) calculations have emerged as a powerful tool for predicting the electronic and steric properties of phosphine ligands, as well as for elucidating reaction mechanisms. arkat-usa.orgresearchgate.net Researchers are using DFT to design ligands with specific properties, such as optimized bite angles for cross-coupling reactions, and to understand the factors that control selectivity. researchgate.net For example, DFT calculations have been employed to predict the ³¹P NMR chemical shifts of phosphine ligands in transition-metal complexes, aiding in their characterization. acs.orgresearchgate.net
Machine learning and data-driven approaches are also beginning to make an impact. zenodo.orgprinceton.edu By training models on large datasets of experimental and computational data, it is possible to predict the reactivity of phosphine ligands based on their structural features. princeton.edu This predictive capability allows for the rapid screening of vast chemical spaces to identify promising catalyst candidates before they are synthesized in the lab, significantly streamlining the discovery process. zenodo.orgprinceton.edu
Expanding the Scope of Applications in Emerging Chemical Technologies
While this compound and its derivatives have already found applications in catalysis, future research aims to expand their utility into other emerging chemical technologies.
One promising area is in materials science. The unique structural and electronic properties of these compounds make them attractive building blocks for new materials with tailored functionalities. For instance, they are being explored as components in flame retardants. nih.govresearchgate.netbohrium.comresearchgate.netrsc.org The incorporation of 1-oxo-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane moieties into polymers has been shown to enhance their thermal stability and char yield, making them more resistant to fire. researchgate.net
Another area of interest is in the development of new synthetic methodologies. Phosphine-catalyzed reactions, such as annulations and cycloadditions, provide efficient routes to complex heterocyclic compounds. google.com Researchers are designing new phosphine catalysts to expand the scope of these reactions and to develop novel transformations. google.comresearchgate.net
Furthermore, the biological activities of some 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane derivatives are being investigated, with potential applications in medicinal chemistry. ontosight.ai
Q & A
Q. What are the established synthetic routes for 1-phosphabicyclo[2.2.2]octane derivatives, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves cyclization reactions using phosphorus-containing precursors. For example, this compound 1-oxide derivatives are prepared via phosphorylation of diol intermediates under controlled conditions (e.g., using POCl₃ or thiophosphorylating agents). Optimization requires adjusting stoichiometry, temperature, and solvent polarity. Characterization via ³¹P NMR and X-ray crystallography is critical to confirm regiochemistry and purity .
Q. What spectroscopic and analytical methods are most effective for characterizing this compound derivatives?
Key methods include:
- ³¹P NMR : To identify phosphorus oxidation states and substituent effects (chemical shifts range from +20 to +50 ppm for P=O derivatives).
- Mass spectrometry (EI-MS) : High-resolution MS detects fragmentation pathways, such as loss of formaldehyde or PO₂X groups .
- X-ray crystallography : Resolves strained bicyclic geometry and bond angles around phosphorus .
Q. How does the IUPAC nomenclature system address the structural complexity of this compound derivatives?
IUPAC rules prioritize naming based on bicyclo[2.2.2]octane as the parent structure, with "phospha" indicating phosphorus substitution at position 1. For oxidized derivatives (e.g., 1-oxides), the λ-convention (e.g., 1λ⁵-phosphabicyclo) is used to denote hypervalent phosphorus .
Q. What factors influence the stability of this compound under varying experimental conditions?
Stability is affected by:
- Substituents : Electron-withdrawing groups (e.g., oxides) enhance thermal stability.
- Solvent effects : Polar solvents stabilize charged intermediates during degradation.
- Ring strain : The bicyclic system introduces strain, making derivatives prone to ring-opening under acidic or nucleophilic conditions .
Q. What role does this compound play in organophosphorus chemistry compared to acyclic analogs?
The rigid bicyclic framework restricts phosphorus lone-pair geometry, altering reactivity in ligand design and catalysis. For example, it exhibits unique coordination modes in metal complexes compared to flexible trialkylphosphines .
Advanced Research Questions
Q. How do electron impact (EI) fragmentation patterns of this compound derivatives inform their structural elucidation?
EI-MS studies reveal dominant fragmentation pathways:
Q. What computational methods are used to model the electronic and steric effects of substituents on this compound?
Density Functional Theory (DFT) calculates bond angles, strain energy, and frontier molecular orbitals. For example, studies show that substituents at position 4 (e.g., isopropyl or phenyl) alter phosphorus electron density, impacting nucleophilicity .
Q. How can this compound derivatives be applied in asymmetric catalysis?
Chiral derivatives (e.g., 1,2-diaminobicyclo scaffolds) serve as ligands in copper-catalyzed Henry reactions. Steric constraints enhance enantioselectivity, with DFT studies guiding ligand optimization .
Q. What strategies enable the use of this compound as a bioisostere in drug design?
Replacing aromatic rings (e.g., benzene) with bicyclic phosphates improves metabolic stability while maintaining steric bulk. Example: Substituting oxabicyclo[2.2.2]octane in HDAC inhibitors retains activity but requires selectivity profiling .
Q. How should researchers handle hazardous derivatives (e.g., 4-ethyl-1-phospha-2,6,7-trioxabicyclo[2.2.2]octane 1-sulfide) safely?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
